H-Met-Glu-OH

Description

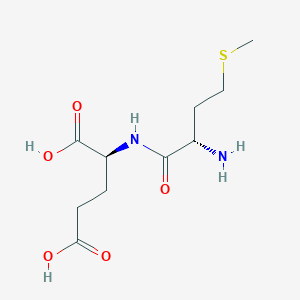

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHNYKZHPOEULM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314353 | |

| Record name | Methionylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14517-44-3 | |

| Record name | Methionylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14517-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the dipeptide Methionyl-Glutamic Acid (H-Met-Glu-OH), covering its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential biological significance based on the roles of its constituent amino acids.

Chemical Identity and Nomenclature

The full chemical name of the tripeptide this compound is Methionyl-glutamic acid . The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group. This dipeptide is formed through a peptide bond between the carboxyl group of methionine and the amino group of glutamic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for L-Methionyl-L-glutamic acid is (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]pentanedioic acid .

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14517-44-3 | [1] |

| Molecular Formula | C10H18N2O5S | [1] |

| Molecular Weight | 278.33 g/mol | [1] |

Representative Experimental Protocol: Synthesis of Methionyl-Glutamic Acid

The following is a representative protocol for the synthesis of Methionyl-glutamic acid, adapted from established methods for peptide synthesis. This method involves the coupling of protected amino acid derivatives followed by deprotection.

Materials:

-

N-protected L-Methionine (e.g., Boc-Met-OH)

-

L-Glutamic acid dimethyl ester hydrochloride

-

Coupling agent (e.g., DCC/HOBt or HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Deprotection agent (e.g., Trifluoroacetic acid - TFA for Boc group; NaOH for ester hydrolysis)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification equipment

Procedure:

-

Coupling Reaction:

-

Dissolve N-protected L-Methionine and L-Glutamic acid dimethyl ester hydrochloride in an appropriate solvent (e.g., DMF).

-

Add the base (DIPEA) to neutralize the hydrochloride salt.

-

Add the coupling agent (e.g., HATU) to the reaction mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup to extract the protected dipeptide.

-

Purify the crude product by silica gel column chromatography.

-

-

Deprotection:

-

N-terminal deprotection: Treat the purified, protected dipeptide with a deprotection agent suitable for the chosen protecting group (e.g., 20% TFA in DCM for a Boc group) to remove the N-terminal protecting group.

-

C-terminal deprotection: Subsequently, hydrolyze the methyl esters of the glutamic acid residue using a mild base (e.g., 1M NaOH) to yield the free carboxyl groups.

-

Neutralize the reaction mixture and purify the final product, this compound, using techniques such as ion-exchange chromatography or preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Biological Significance and Signaling Pathways

While specific signaling pathways for the dipeptide this compound have not been extensively studied, its biological role can be inferred from the functions of its constituent amino acids, L-methionine and L-glutamic acid. Both are crucial molecules in cellular metabolism and neurotransmission.

L-Methionine is an essential amino acid with a key role in protein synthesis and as a precursor for other sulfur-containing compounds like cysteine and taurine. It is also the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is vital for the methylation of DNA, RNA, proteins, and lipids.[2][3]

L-Glutamic acid is a non-essential amino acid and the most abundant excitatory neurotransmitter in the central nervous system.[4][5] It plays a critical role in learning and memory through its interaction with glutamate (B1630785) receptors (iGluRs and mGluRs).[6] Glutamate is also a key player in cellular metabolism, linking amino acid and carbohydrate metabolism through the citric acid cycle.[7]

The dipeptide this compound could potentially act as a neuromodulator, be involved in specific metabolic pathways, or serve as a transport form for these amino acids. For instance, methionine's metabolite, homocysteine, is known to interact with glutamatergic receptors.[8]

Below is a diagram illustrating the metabolic relationship between methionine, glutamic acid, and their dipeptide.

References

- 1. 14517-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Amino Acids - Alanine [biology.arizona.edu]

- 3. Methionine - Wikipedia [en.wikipedia.org]

- 4. Glutamic acid | Neurotransmitter, Protein Synthesis, Metabolism | Britannica [britannica.com]

- 5. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 8. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

Methionyl-Glutamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-glutamic acid (Met-Glu) is a dipeptide composed of the amino acids methionine and glutamic acid. As a naturally occurring dipeptide, it plays a role in various biological processes and is a subject of interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the structure, properties, synthesis, and biological activity of methionyl-glutamic acid, with a focus on its potential as a therapeutic agent.

Structure and Physicochemical Properties

Methionyl-glutamic acid is formed through a peptide bond between the carboxyl group of methionine and the amino group of glutamic acid. The resulting molecule possesses distinct chemical and physical properties that influence its biological function and potential applications.

Chemical Structure

The chemical structure of L-methionyl-L-glutamic acid is depicted below:

Chemical Formula: C₁₀H₁₈N₂O₅S[1]

IUPAC Name: (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]pentanedioic acid

Synonyms: Met-Glu, Glutamylmethionine, Glu-Met[1]

Physicochemical Data

The key physicochemical properties of methionyl-glutamic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and purification methods.

| Property | Value | Reference |

| Molecular Weight | 278.33 g/mol | [1] |

| Estimated pKa Values | ||

| α-carboxyl (Glu) | ~2.19 | [Individual amino acid data] |

| γ-carboxyl (Glu) | ~4.25 | [Individual amino acid data] |

| α-amino (Met) | ~9.21 | [Individual amino acid data] |

| Estimated Isoelectric Point (pI) | ~3.22 | [Calculated from pKa values] |

| LogP (octanol-water partition coefficient) | -3.7 (Computed) | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Solubility | Estimated to be soluble in water, especially at neutral and alkaline pH. | [Based on individual amino acid properties] |

Experimental Protocols

Synthesis of L-Methionyl-L-Glutamic Acid via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used and efficient method for the chemical synthesis of peptides. The following is a general protocol for the synthesis of L-methionyl-L-glutamic acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Met-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Met-OH, DIC, and HOBt in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal methionine with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude dipeptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized methionyl-glutamic acid using mass spectrometry and NMR spectroscopy.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of methionyl-glutamic acid in a suitable solvent (e.g., D₂O) will show characteristic signals for the protons of both amino acid residues. The α-protons will typically appear as multiplets in the range of 3.5-4.5 ppm. The side-chain protons of glutamic acid (β- and γ-CH₂) will resonate around 1.9-2.5 ppm. The methionine side chain will exhibit signals for the β- and γ-CH₂ groups (around 1.8-2.2 ppm) and a characteristic singlet for the S-methyl protons at approximately 2.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (around 170-180 ppm), α-carbons (around 50-60 ppm), and the various side-chain carbons.

2.2.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique can be used to determine the accurate molecular weight of the dipeptide. The expected [M+H]⁺ ion for C₁₀H₁₈N₂O₅S would be approximately m/z 279.10.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will show characteristic losses corresponding to the cleavage of the peptide bond, as well as side-chain fragmentations. Common fragments would include the loss of water, ammonia, and cleavage to produce b- and y-ions, which can confirm the amino acid sequence.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of γ-glutamyl-methionine (a constitutional isomer of α-methionyl-glutamic acid) as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in regulating insulin (B600854) and glucagon (B607659) secretion. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV renders them inactive.

Methionyl-glutamic acid, specifically the γ-linked isomer, has been shown to competitively inhibit DPP-IV. This inhibition prevents the degradation of active GLP-1 and GIP, thereby prolonging their physiological effects.

Downstream Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV by methionyl-glutamic acid initiates a signaling cascade that ultimately leads to improved glycemic control. The key steps in this pathway are illustrated in the diagram below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Dipeptide Glu-Met: Discovery, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the dipeptide Glutamyl-Methionine (Glu-Met), with a particular focus on the γ-glutamyl linkage isomer (γ-Glu-Met). It covers the historical context of its discovery, detailed experimental protocols for its synthesis and characterization, quantitative data on its biological activities, and an exploration of its potential signaling pathways.

Introduction and History

The formal "discovery" of the Glu-Met dipeptide is not pinpointed to a single event but rather emerged from the broader investigation of γ-glutamyl peptides. The study of these peptides began with the discovery of glutathione, a crucial intracellular antioxidant. It was observed that γ-glutamyl peptides are key components contributing to the "kokumi" or richness and continuity of taste in various foods.[1] Research into food science and the enzymatic modification of food proteins led to the identification and synthesis of various γ-glutamyl dipeptides, including γ-Glu-Met.[1]

A significant milestone in the specific research of γ-Glu-Met was the investigation of its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, an important target in the management of type 2 diabetes. A 2017 study detailed the enzymatic synthesis of γ-Glu-Met and characterized its inhibitory effect on DPP-IV, highlighting its potential as a functional food ingredient or a lead compound for drug development.[2]

Physicochemical Properties

The fundamental properties of Glu-Met are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₅S | PubChem |

| Molecular Weight | 278.33 g/mol | PubChem |

| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | PubChem |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | PubChem |

| CAS Number | 4423-22-7 | PubChem |

Synthesis of γ-Glu-Met

Both enzymatic and chemical synthesis routes have been successfully employed for the production of γ-Glu-Met.

Enzymatic Synthesis using Glutaminase (B10826351)

A highly specific and environmentally friendly method for γ-Glu-Met synthesis involves the use of glutaminase from Bacillus amyloliquefaciens. This enzyme catalyzes the transfer of a γ-glutamyl group from a donor like L-glutamine to an acceptor, L-methionine.[2]

Optimized Reaction Conditions: [2]

| Parameter | Optimal Value |

| L-Glutamine (Gln) | 200 mM |

| L-Methionine (Met) | 20 mM |

| Enzyme Concentration | 0.1 U/mL |

| pH | 9.0 |

| Temperature | 37°C |

| Reaction Time | 3 hours |

| Yield | 26.16% |

Experimental Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 200 mM L-glutamine and 20 mM L-methionine in a suitable buffer (e.g., Tris-HCl) and adjust the pH to 9.0.

-

Enzyme Addition: Add glutaminase to the reaction mixture to a final concentration of 0.1 U/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.

-

Reaction Termination: Terminate the reaction by heating the mixture to inactivate the enzyme (e.g., 100°C for 10 minutes).

-

Purification: Proceed with purification of γ-Glu-Met from the reaction mixture using techniques such as HPLC.

Diagram of Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of γ-Glu-Met.

Chemical Synthesis: One-Pot Procedure

A one-pot chemical synthesis approach offers a scalable method for producing γ-glutamyl dipeptides.[3]

Experimental Protocol:

-

Formation of N-phthaloyl-L-glutamic acid anhydride (B1165640):

-

Heat a mixture of L-glutamic acid and phthalic anhydride at 140°C, removing water by distillation.

-

Add acetic anhydride and heat at 105°C to form the anhydride.

-

-

Acylation and Deprotection:

-

Dissolve the N-phthaloyl-L-glutamic acid anhydride in DMF at room temperature.

-

Add L-methionine to the solution to initiate the acylation reaction.

-

Add water and hydrazine (B178648) hydrate (B1144303) to the reaction mixture to remove the phthaloyl protecting group.

-

Precipitate the final product, γ-Glu-Met, by adding cold ethanol.

-

Purification and Characterization

HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Glu-Met from the crude synthesis product.[4]

Experimental Protocol:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724), and filter through a 0.22 µm filter.[5]

-

Column and Solvents:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Apply a linear gradient of increasing mobile phase B to elute the peptide. A typical gradient might be from 5% to 95% B over 30 minutes.

-

Detection: Monitor the elution at 210-220 nm.

-

Fraction Collection and Lyophilization: Collect the fractions containing the purified peptide and lyophilize to obtain a dry powder.

Diagram of HPLC Purification Workflow:

Caption: General workflow for the purification of γ-Glu-Met using RP-HPLC.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for confirming the structure of the synthesized dipeptide, including the specific γ-glutamyl linkage.

Experimental Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire 1H and 13C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC are recommended.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign all protons and carbons and confirm the connectivity and stereochemistry of the molecule. The presence of the γ-linkage can be confirmed by the HMBC correlations between the glutamic acid α-proton and the methionine amide carbonyl carbon.

Mass Spectrometry (MS):

MS is used to confirm the molecular weight of the dipeptide.

Experimental Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Data Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

Data Analysis: The expected [M+H]⁺ ion for Glu-Met is at m/z 279.1. Fragmentation patterns in MS/MS can further confirm the amino acid sequence.[2]

Biological Activity: DPP-IV Inhibition

γ-Glu-Met has been identified as a competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for glucose homeostasis.[2]

Quantitative Data:

| Dipeptide | IC₅₀ (mM) | Inhibition Type | Source |

| γ-Glu-Met | 2.11 | Competitive | [2] |

DPP-IV Inhibition Assay Protocol:

-

Reagent Preparation:

-

Prepare a solution of human recombinant DPP-IV in Tris-HCl buffer (pH 8.0).

-

Prepare a solution of the chromogenic substrate Gly-Pro-p-nitroanilide in the same buffer.

-

Prepare various concentrations of the inhibitor (γ-Glu-Met).

-

-

Assay Procedure:

-

In a 96-well plate, add the DPP-IV solution and the inhibitor solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for 60 minutes.

-

-

Data Measurement: Measure the absorbance at 405 nm, which corresponds to the release of p-nitroanilide.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Potential Signaling Pathways

The precise signaling pathways modulated by Glu-Met are still under investigation. However, based on studies of other dipeptides, particularly Met-Met, a hypothetical signaling cascade can be proposed. The dipeptide Met-Met has been shown to activate the JAK2-STAT5 and mTOR signaling pathways.[6][7] It is plausible that Glu-Met, upon cellular uptake, could engage similar pathways.

Hypothetical Signaling Pathway:

Caption: Hypothetical signaling pathway for γ-Glu-Met based on known dipeptide signaling.

Future Directions

The discovery of γ-Glu-Met as a DPP-IV inhibitor opens up several avenues for future research. Further in vivo studies are needed to confirm its efficacy in animal models of diabetes. Its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME), need to be thoroughly investigated. The Caco-2 cell permeability assay would be a valuable in vitro tool to assess its intestinal absorption.[8][9] Elucidating the specific signaling pathways activated by γ-Glu-Met will provide a deeper understanding of its mechanism of action and may reveal additional therapeutic applications. Given its natural origin and enzymatic synthesis, γ-Glu-Met holds promise as a functional food ingredient or a starting point for the development of novel therapeutics.

References

- 1. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methionyl-Methionine Exerts Anti-Inflammatory Effects through the JAK2-STAT5-NF-κB and MAPK Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 9. enamine.net [enamine.net]

An In-depth Technical Guide on the Endogenous Function of Glutamyl-Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamyl-methionine, a dipeptide comprised of glutamic acid and methionine, is an endogenous molecule primarily recognized for its role as an intermediate in the γ-glutamyl cycle. This cycle is fundamental for amino acid transport across cell membranes and the metabolism of glutathione (B108866). While direct signaling functions of glutamyl-methionine itself have not been extensively elucidated, its significance lies in its role as a carrier for methionine, particularly for renal uptake, and as a precursor for its constituent amino acids, which have well-defined and critical roles in cellular physiology. This technical guide provides a comprehensive overview of the synthesis, transport, and metabolic fate of glutamyl-methionine, alongside detailed experimental protocols for its quantification and a discussion of the potential downstream signaling events mediated by its breakdown products.

Introduction

Glutamyl-methionine is a dipeptide formed by a peptide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of a methionine residue.[1] Its presence as a human metabolite has been confirmed, and it is recognized as a product of protein catabolism or digestion. The primary endogenous synthesis of γ-glutamyl dipeptides, including glutamyl-methionine, is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT). This enzyme facilitates the transfer of the γ-glutamyl moiety from glutathione (GSH) to acceptor amino acids, such as methionine.[2][3] This process is a key step in the γ-glutamyl cycle, a major pathway for the transport of amino acids into cells.[4][5]

Synthesis and Metabolism: The γ-Glutamyl Cycle

The synthesis of glutamyl-methionine is intrinsically linked to the γ-glutamyl cycle. This cycle involves a series of enzymatic reactions that facilitate the transport of amino acids across the cell membrane.

Key Steps of the γ-Glutamyl Cycle involving Glutamyl-Methionine:

-

Formation: Membrane-bound γ-glutamyl transpeptidase (GGT) catalyzes the transfer of the γ-glutamyl group from extracellular glutathione (GSH) to an extracellular amino acid, such as methionine, forming γ-glutamyl-methionine.[3][5]

-

Transport: The newly formed γ-glutamyl-methionine is transported into the cell.[5]

-

Intracellular Cleavage: Inside the cell, γ-glutamyl cyclotransferase acts on γ-glutamyl-methionine to release methionine and form 5-oxoproline.[6]

-

Regeneration of Glutathione: 5-oxoproline is subsequently converted back to glutamate, which can then be used to resynthesize glutathione, completing the cycle.

This cycle is particularly active in tissues with high rates of amino acid transport, such as the kidney.[5][7]

Diagram: The γ-Glutamyl Cycle and the Role of Glutamyl-Methionine

References

- 1. Gamma-Glutamyl Dipeptides and Amines | Sabinsa Canada Inc. | Health Nutrition Industry [sabinsa.ca]

- 2. mdpi.com [mdpi.com]

- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. gamma-Glutamyl amino acids. Transport and conversion to 5-oxoproline in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of H-Met-Glu-OH: A Technical Guide for Researchers

Introduction

The dipeptide H-Met-Glu-OH, or L-Methionyl-L-Glutamic acid, stands at the intersection of several critical metabolic pathways, primarily protein turnover and the gamma-glutamyl cycle. Its metabolic fate is intricately linked to cellular amino acid homeostasis, redox balance, and protein maturation. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the enzymatic processes, present quantitative data, detail experimental protocols, and visualize the involved pathways.

Core Metabolic Pathways Involving this compound

The metabolism of this compound is primarily governed by two key pathways, depending on its origin and the specific linkage between the methionine and glutamate (B1630785) residues.

N-Terminal Methionine Excision Pathway

In eukaryotes, protein synthesis is initiated with a methionine residue.[1] For a significant portion of the proteome, this initial methionine is co-translationally cleaved by Methionine Aminopeptidases (MetAPs).[2][3] If the nascent polypeptide has a sequence of Met-Glu-..., the dipeptide this compound can be released during protein degradation.

The enzymatic cleavage of the N-terminal methionine is a crucial step in protein maturation and determines the N-terminus of many mature proteins.[3] The subsequent degradation of the protein would then release the dipeptide.

The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a key pathway for glutathione (B108866) metabolism and amino acid transport.[4][5] Central to this cycle is the enzyme gamma-glutamyl transpeptidase (GGT), which is located on the outer surface of the cell membrane. GGT can transfer the gamma-glutamyl moiety from glutathione to an acceptor amino acid or dipeptide.[6] While direct synthesis of gamma-glutamyl-methionine has been studied, the involvement of this compound in this cycle would likely be as a substrate for intracellular enzymes following its transport into the cell.

Quantitative Data on Enzyme Kinetics

Specific kinetic data for this compound as a substrate for various peptidases are not extensively documented. However, data for related substrates provide valuable insights into the potential metabolic fate of this dipeptide.

Methionine Aminopeptidase (MetAP)

Studies on human MetAP2 have shown that the enzyme's catalytic efficiency is significantly lower for dipeptide substrates compared to tripeptides.[2][5][7] This suggests that if this compound were a substrate for MetAP, its cleavage would be relatively slow.

| Substrate | Enzyme | kcat/Km (M⁻¹min⁻¹) | Reference |

| Tripeptides | hMetAP2 | ~5 x 10⁵ | [2][7] |

| Dipeptides | hMetAP2 | At least 250-fold lower than tripeptides | [2][7] |

Gamma-Glutamyl Transpeptidase (GGT)

GGT exhibits broad substrate specificity for the gamma-glutamyl acceptor.[8] While specific data for this compound is not available, studies with various amino acids and dipeptides as acceptors indicate that GGT can utilize a wide range of molecules.[8]

| Gamma-Glutamyl Donor | Acceptor | Enzyme | Km | Reference |

| L-γ-Glutamyl-p-nitroanilide | Glycylglycine | Human GGT1 | - | [8] |

| Glutathione (GSH) | - | Human GGT1 | 11 µM | [8] |

| Glutathione (GSH) | - | Human GGT5 | 11 µM | [8] |

| Leukotriene C4 | - | Human GGT1 | 10.8 µM | [8] |

| Leukotriene C4 | - | Human GGT5 | 10.2 µM | [8] |

Experimental Protocols

Methionine Aminopeptidase (MetAP) Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay for MetAP activity.[6]

Principle: MetAP cleaves the N-terminal methionine from a substrate like Met-Pro-p-nitroanilide. The resulting Pro-p-nitroanilide is then rapidly hydrolyzed by a coupling enzyme, prolyl aminopeptidase, releasing the chromogenic product p-nitroaniline, which can be monitored at 405 nm.

Reagents:

-

MetAP enzyme

-

Substrate: Met-Pro-p-nitroanilide

-

Coupling enzyme: Prolyl aminopeptidase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Met-Pro-p-nitroanilide, and prolyl aminopeptidase in a microplate well.

-

Initiate the reaction by adding the MetAP enzyme.

-

Immediately monitor the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C) using a microplate reader.

-

The rate of p-nitroaniline formation is proportional to the MetAP activity.

Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a colorimetric assay for GGT activity.[9][10]

Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide, to an acceptor like glycylglycine. This reaction releases p-nitroaniline (pNA), which can be measured colorimetrically at 418 nm.[9][10]

Reagents:

-

GGT enzyme or sample containing GGT (e.g., serum, tissue homogenate)

-

GGT Assay Buffer

-

GGT Substrate: L-γ-Glutamyl-p-nitroanilide

-

GGT Acceptor: Glycylglycine

-

pNA Standard

Procedure:

-

Prepare pNA standards in a 96-well plate.

-

Add samples to separate wells.

-

Prepare a GGT Substrate Solution containing the substrate and acceptor in the assay buffer.

-

Initiate the reaction by adding the GGT Substrate Solution to the sample wells.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 418 nm at different time points.

-

Calculate the GGT activity based on the rate of pNA production, determined from the standard curve.[10]

References

- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2). | Semantic Scholar [semanticscholar.org]

- 4. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methionyl-Glutamic Acid: A Comprehensive Technical Guide on its Natural Occurrence, Biosynthesis, and Physiological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-glutamic acid (Met-Glu) is a dipeptide composed of L-methionine and L-glutamic acid. While the individual roles of its constituent amino acids are well-established, the natural occurrence, biosynthesis, and specific physiological functions of the Met-Glu dipeptide are areas of emerging research. This technical guide provides a comprehensive overview of the current knowledge surrounding Met-Glu, with a particular focus on its recently discovered role as a bioactive molecule with antiplatelet and antithrombotic properties. This document consolidates available data on its natural sources, potential biosynthetic pathways, and detailed experimental methodologies for its analysis and synthesis. Furthermore, it elucidates the signaling pathway through which Met-Glu exerts its biological effects, offering valuable insights for researchers in drug discovery and development.

Natural Occurrence of Methionyl-Glutamic Acid

The documented natural occurrence of Methionyl-glutamic acid is currently limited, with the most significant finding being its isolation from the skin of the silver carp (B13450389) (Hypophthalmichthys molitrix). It has also been reported as a metabolite in the protozoan parasite Trypanosoma brucei. While extensive quantitative data across a wide range of organisms and tissues are not yet available, the presence of Met-Glu in these diverse species suggests a broader, yet undiscovered, distribution in nature.

Table 1: Documented Natural Sources of Methionyl-Glutamic Acid

| Organism | Tissue/Source | Method of Identification | Reference |

| Silver Carp (Hypophthalmichthys molitrix) | Skin Collagen Hydrolysate | YMC ODS-A C18 separation and ESI-MS/MS analysis | [1] |

| Trypanosoma brucei | Metabolome | Not specified in available literature | Not specified |

Further research is warranted to explore the presence and concentration of Met-Glu in other marine and terrestrial organisms, as well as in various mammalian tissues and biofluids. Such studies would provide a more complete understanding of its physiological significance.

Biosynthesis of Methionyl-Glutamic Acid

The specific enzymatic pathway for the biosynthesis of Methionyl-glutamic acid has not yet been definitively elucidated. However, the formation of dipeptides in organisms generally occurs through two primary mechanisms:

-

Ribosomal Synthesis: As part of a larger polypeptide chain, which is then hydrolyzed by peptidases to release the dipeptide.

-

Non-Ribosomal Peptide Synthesis (NRPS): Catalyzed by large, multi-domain enzymes known as non-ribosomal peptide synthetases.

It is also possible that specific dipeptidyl peptidases or aminopeptidases could catalyze the synthesis of Met-Glu under certain physiological conditions through a reverse hydrolysis reaction. For instance, a bacterial glutaminase (B10826351) from Bacillus amyloliquefaciens has been used for the in vitro synthesis of γ-Glu-Met.

Further investigation is required to identify the specific enzymes and regulatory mechanisms responsible for the endogenous production of Met-Glu in organisms where it is found.

Physiological Role and Signaling Pathway

The most well-characterized physiological role of Methionyl-glutamic acid is its antiplatelet and antithrombotic activity, as demonstrated in a study on the dipeptide isolated from silver carp skin.[1]

Antiplatelet and Antithrombotic Effects

Met-Glu has been shown to inhibit platelet aggregation and the secretion of platelet granules induced by agonists such as ADP, thrombin, and collagen.[1] Importantly, it has been observed to attenuate ferric chloride-induced thrombus formation in rats without prolonging bleeding time, suggesting a favorable safety profile for potential therapeutic applications.[1]

Gq-Mediated Signaling Pathway

The antiplatelet effect of Met-Glu is mediated through the inhibition of the Gq-mediated signaling pathway in platelets.[1] Upon stimulation by agonists like thrombin or ADP, Gq protein-coupled receptors (GPCRs) on the platelet surface activate Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2][3][4] This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream events, including platelet shape change, granule secretion, and activation of integrins, ultimately leading to platelet aggregation.[5][6]

Met-Glu has been found to target the Gq-protein, leading to the downregulation of PLCβ phosphorylation. This, in turn, inhibits the mobilization of intracellular calcium ions and attenuates the downstream signaling cascades involving PI3K/Akt and Erk/MAPK, which are also crucial for platelet activation and aggregation.[1][7]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Systems Modeling of Ca2+ Homeostasis and Mobilization in Platelets Mediated by IP3 and Store-Operated Ca2+ Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A role for inositol triphosphate in intracellular Ca2+ mobilization and granule secretion in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet Activation Through G-protein Coupled Receptors [e-ceth.org]

- 6. ahajournals.org [ahajournals.org]

- 7. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-Glutamic Acid (H-Met-Glu-OH), a dipeptide composed of methionine and glutamic acid, has emerged as a molecule of interest in the field of pharmacology, particularly for its potential antithrombotic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identifiers, biological activity, and the underlying mechanism of action. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts.

Chemical Identifiers and Properties

The accurate identification of this compound is critical for research and regulatory purposes. While a specific CAS number for the Methionyl-Glutamic acid sequence is not consistently reported in major chemical databases, its isomer, Glutamyl-Methionine (H-Glu-Met-OH), is assigned CAS number 4423-22-7.[1] Researchers should exercise caution and verify the identity of the compound through analytical methods.

| Identifier | Value | Source |

| Compound Name | Methionyl-Glutamic Acid | N/A |

| Abbreviation | Met-Glu, ME | [2][3] |

| Molecular Formula | C10H18N2O5S | [1] |

| Molecular Weight | 278.33 g/mol | [1] |

| Isomeric CAS Number | 4423-22-7 (for Glu-Met) | [1] |

| PubChem CID (Isomer) | 6426949 (for Glu-Met) | [1] |

Biological Activity and Mechanism of Action

Recent studies have highlighted the significant antiplatelet and antithrombotic activity of this compound. This dipeptide has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as a novel therapeutic agent for thrombotic diseases.[2][3]

Antiplatelet and Antithrombotic Effects

This compound inhibits platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[2] In vivo studies have demonstrated that it can significantly attenuate ferric chloride-induced thrombus formation in rats.[2] A noteworthy characteristic of this dipeptide is its potent antithrombotic effect without a corresponding increase in bleeding time, a common side effect of many traditional antiplatelet drugs.[2]

Signaling Pathway

The primary mechanism of action for this compound's antiplatelet activity involves the inhibition of the Gq-mediated signaling pathway in platelets.[2][3] Platelet activation by agonists like thrombin and ADP often involves the activation of G protein-coupled receptors (GPCRs) linked to the Gq alpha subunit.[4][5] This activation cascade is crucial for platelet shape change, granule secretion, and aggregation.[5]

This compound targets the Gq-protein, leading to the downregulation of the phosphorylation of Phospholipase Cβ (PLCβ).[2][6] PLCβ is a key downstream effector of Gq, and its activation is a critical step in intracellular calcium ion mobilization. By inhibiting PLCβ phosphorylation, this compound effectively dampens the downstream signaling cascades, including the PI3K/Akt and Erk/MAPK pathways, which are important for platelet activation.[2]

Experimental Protocols

This section outlines the key experimental methodologies that have been employed in the study of this compound.

Isolation and Identification

A reported method for the isolation and identification of this compound from a complex mixture, such as a protein hydrolysate, involves the following steps:[2]

-

Chromatographic Separation: Separation is achieved using a YMC ODS-A C18 column.

-

Mass Spectrometric Analysis: Identification is confirmed using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

In Vitro Antiplatelet Aggregation Assay

The antiplatelet activity of this compound can be assessed using impedance aggregometry in whole blood.[7]

-

Sample Preparation: Washed platelets are prepared and pre-incubated with either a vehicle control or varying concentrations of this compound for 5 minutes at 37°C.

-

Agonist Induction: Platelet aggregation is induced by adding agonists such as ADP, thrombin, or collagen.

-

Measurement: The change in impedance due to platelet aggregation is measured over time.

-

Analysis: The extent of inhibition of platelet aggregation by this compound is calculated relative to the control.

Western Blot Analysis of Signaling Proteins

To investigate the effect of this compound on intracellular signaling pathways, Western blotting can be performed.[6]

-

Cell Lysis: Platelets, after treatment with this compound and/or a Gq-specific inhibitor (e.g., YM254890), are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PLCβ, phospho-Akt, phospho-Erk1/2) and total proteins.

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a suitable detection method.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general approach for dipeptide synthesis involves the following key steps:

-

Protection of Functional Groups: The amino group of methionine and the side-chain carboxyl group of glutamic acid are protected with suitable protecting groups (e.g., Boc or Fmoc for the amino group, and a benzyl (B1604629) or t-butyl ester for the carboxyl group) to prevent unwanted side reactions.

-

Activation of the Carboxyl Group: The carboxyl group of the N-protected methionine is activated to facilitate the formation of the peptide bond.

-

Coupling Reaction: The activated N-protected methionine is reacted with the C-protected glutamic acid to form the dipeptide.

-

Deprotection: The protecting groups are removed to yield the final this compound dipeptide.

A specific patented method for synthesizing dipeptides with glutamic acid as the first amino acid residue involves protecting the amino group of glutamic acid-5 methyl ester with carbobenzoxy, reacting with dicyclohexylcarbodiimide (B1669883) and N-hydroxysuccinimide to form an active ester, followed by reaction with the second amino acid and subsequent deprotection via hydrogenation.[8] A similar strategy, reversing the order of the amino acids, could be adapted for the synthesis of this compound.

Future Directions

The discovery of the antiplatelet and antithrombotic properties of this compound opens up new avenues for research and development. Future studies should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as dose-response relationships for its therapeutic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Clinical Trials: If preclinical studies are successful, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans for the prevention and treatment of thrombotic diseases.

-

Clarification of Chemical Identifiers: Concerted efforts are needed to establish a specific and universally recognized CAS number for Methionyl-Glutamic acid to avoid ambiguity in future research and commercialization.

References

- 1. Glutamylmethionine | C10H18N2O5S | CID 6426949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel di-peptide Met-Glu from collagen hydrolysates inhibits platelet aggregation and thrombus formation via regulation of Gq-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A regulatory node involving Gαq, PLCβ, and RGS proteins modulates platelet reactivity to critical agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Glutamyl-Methionine (Glu-Met) Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Glutamyl-L-Methionine (Glu-Met) is a molecule of interest in various scientific disciplines due to the combined properties of its constituent amino acids, glutamic acid and methionine. Glutamic acid is a key excitatory neurotransmitter and a central molecule in cellular metabolism, while methionine, a sulfur-containing amino acid, plays a crucial role in protein synthesis, methylation reactions, and antioxidant defense. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the Glu-Met dipeptide. It includes tabulated data for easy reference, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance and associated signaling pathways. Due to a scarcity of direct experimental data for α-Glu-Met in publicly available literature, some properties are estimated based on the characteristics of its constituent amino acids and related dipeptides.

Physicochemical Properties

The physicochemical properties of a dipeptide are fundamental to understanding its behavior in biological systems, including its solubility, stability, and potential for interaction with other molecules. While specific experimental data for α-L-Glutamyl-L-Methionine is limited, the following tables summarize key computed and estimated properties.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₅S | PubChem |

| Molecular Weight | 278.33 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-3-(methylsulfinyl)propyl]amino]-5-oxopentanoic acid | PubChem |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | PubChem |

| Isomeric SMILES | CSCC--INVALID-LINK--NC(=O)CC--INVALID-LINK--N | PubChem |

Predicted Physicochemical Data

Quantitative data on the physicochemical properties of Glu-Met are crucial for experimental design and formulation development. The following table presents predicted values for properties such as the isoelectric point (pI), solubility, and lipophilicity. It is important to note that these are theoretical estimations and experimental verification is required.

| Property | Predicted Value | Method/Source |

| Isoelectric Point (pI) | ~3.7 | Calculated based on pKa values of terminal groups and glutamic acid side chain |

| Water Solubility | Predicted to be soluble | General peptide solubility rules[1][2][3][4][5] |

| logP (Octanol-Water Partition Coefficient) | -3.4 | ChemAxon (for γ-Glu-Met) |

| pKa (Strongest Acidic) | 3.35 | ChemAxon (for γ-Glu-Met) |

| pKa (Strongest Basic) | 8.01 | ChemAxon (for γ-Glu-Met) |

Note: The pI is estimated by averaging the pKa values of the two carboxyl groups (N-terminal α-carboxyl and the glutamic acid side-chain carboxyl), as this dipeptide has two acidic groups and one basic group. The actual pI may vary and requires experimental determination. Solubility is generally expected to be good in aqueous solutions, particularly at pH values away from the isoelectric point.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of the Glu-Met dipeptide. The following sections outline generalized protocols that can be adapted for this specific dipeptide.

Synthesis of Glu-Met Dipeptide (Solution-Phase)

Solution-phase peptide synthesis offers a scalable method for producing dipeptides.[6][7] A general protocol involving N-protection, carboxyl activation, coupling, and deprotection is described below.

Workflow for Solution-Phase Synthesis of Glu-Met

Caption: Workflow for the solution-phase synthesis of Glu-Met.

Methodology:

-

Protection of Amino Acids:

-

Protect the α-amino group of L-glutamic acid using a tert-butyloxycarbonyl (Boc) group and the side-chain carboxyl group as a tert-butyl ester (OtBu).

-

Protect the C-terminal carboxyl group of L-methionine as a methyl ester (OMe).

-

-

Coupling Reaction:

-

Activate the free carboxyl group of Boc-Glu(OtBu)-OH using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

-

React the activated glutamic acid derivative with H-Met-OMe in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

-

Deprotection:

-

Saponify the methyl ester of the protected dipeptide using a base like lithium hydroxide (B78521) (LiOH).

-

Remove the Boc and OtBu protecting groups simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

-

-

Purification:

-

Purify the final product using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Purification by Reversed-Phase HPLC

RP-HPLC is a standard method for the purification of peptides. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Methodology:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time to elute the dipeptide. The specific gradient will need to be optimized.

-

Detection: UV absorbance at 214 nm and 280 nm.

Characterization

2.3.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized Glu-Met dipeptide. The expected [M+H]⁺ ion would be at m/z 279.33.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect signals for the α-protons of both residues, side chain protons of glutamic acid and methionine, and the amide proton.

-

¹³C NMR: Expect signals for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, and the carbons of the side chains.[8]

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the secondary structure and the presence of specific functional groups.

-

Amide I band (1600-1700 cm⁻¹): Primarily due to C=O stretching of the peptide bond. Its position can give an indication of the local conformation.[9][10][11][12]

-

Amide II band (1500-1600 cm⁻¹): Arises from N-H bending and C-N stretching.[9][10][11][12]

-

N-H stretching (around 3300 cm⁻¹): Characteristic of the amide group.[10]

-

C=O stretching of carboxylic acid (around 1700-1725 cm⁻¹): For the C-terminal and glutamic acid side chain carboxyl groups.

Stability

The stability of dipeptides is crucial for their biological activity and for formulation purposes. Degradation can occur through hydrolysis of the peptide bond, as well as modifications to the amino acid side chains.

pH Stability

The rate of peptide bond hydrolysis is pH-dependent.[13][14] Generally, peptide bonds are most stable at neutral pH and hydrolysis is accelerated under strongly acidic or basic conditions. For Glu-Met, the presence of the glutamic acid side chain may influence the local pH environment and affect the hydrolysis rate.

Oxidative Stability

The methionine residue in the Glu-Met dipeptide is susceptible to oxidation. The sulfur atom in the side chain can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. This oxidation can be mediated by reactive oxygen species and may alter the biological activity of the dipeptide.[1] Therefore, handling and storage of Glu-Met should be under conditions that minimize oxidation, such as in an inert atmosphere or in the presence of antioxidants.

Biological Activity and Signaling Pathways

While the specific biological roles of α-L-Glutamyl-L-Methionine are not extensively characterized, the activities of its constituent amino acids and related γ-glutamyl peptides provide insights into its potential functions.

Potential Biological Roles

-

Antioxidant Activity: Dipeptides containing methionine have been reported to possess antioxidant properties.[15] The methionine residue can act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.[16][17]

-

Nutrient Source: Dipeptides can be taken up by cells via peptide transporters and then hydrolyzed to provide a source of amino acids for protein synthesis and other metabolic pathways.[18][19]

-

Signaling Molecule: Short peptides are increasingly recognized as signaling molecules in various biological processes.[20] Gamma-glutamyl peptides have been shown to act as allosteric modulators of calcium-sensing receptors (CaSRs), which are involved in diverse signaling pathways.[21] It is plausible that α-Glu-Met could also interact with specific receptors or enzymes to modulate cellular signaling.

Potential Signaling Pathway Involvement

Given methionine's role in cellular metabolism and growth signaling, Glu-Met could potentially influence pathways such as the mTOR (mechanistic Target of Rapamycin) pathway. Methionine metabolism is closely linked to the synthesis of S-adenosylmethionine (SAM), a universal methyl donor that plays a key role in regulating mTOR signaling.[22][23][24]

Hypothetical Involvement of Glu-Met in Cellular Signaling

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. jpt.com [jpt.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 10. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The kinetics of acid hydrolysis of dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoelectric point - Wikipedia [en.wikipedia.org]

- 21. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 24. Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of H-Met-Glu-OH

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a peptide's physicochemical properties is paramount for its successful application. This guide provides an in-depth analysis of the solubility and stability of the tripeptide H-Met-Glu-OH (Methionyl-Glutamic acid), based on established principles of peptide chemistry and the known characteristics of its constituent amino acids. While specific experimental data for this tripeptide is not extensively available in public literature, this document extrapolates its expected behavior to guide research and development efforts.

Physicochemical Properties of this compound

The solubility and stability of this compound are dictated by the individual properties of its amino acid residues: Methionine and Glutamic acid.

-

Methionine (Met): A nonpolar, hydrophobic amino acid containing a sulfur atom. Its presence can decrease the overall hydrophilicity of a peptide. The sulfur in methionine is susceptible to oxidation, which is a primary degradation pathway.

-

Glutamic acid (Glu): An acidic, polar amino acid with a carboxyl group in its side chain.[1] This residue significantly enhances the hydrophilicity and aqueous solubility of peptides, particularly at pH values above its isoelectric point (pI).[1][2]

The combination of a hydrophobic (Met) and a hydrophilic (Glu) residue suggests that this compound will exhibit moderate solubility in aqueous solutions. The overall solubility will be highly dependent on the pH of the solution.

Solubility Data

The solubility of a peptide is influenced by factors such as its amino acid sequence, pH, temperature, and the presence of salts or organic solvents.[2] Peptides are generally most soluble at pH values above or below their isoelectric point, where they carry a net charge.[2][3]

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The presence of the hydrophilic glutamic acid residue will aid solubility. Solubility is expected to be lowest at the peptide's isoelectric point and increase at acidic or alkaline pH. |

| Phosphate-Buffered Saline (PBS) | Soluble | The ionic strength and buffered pH (typically ~7.4) should promote solubility by keeping the glutamic acid side chain deprotonated. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of peptides. |

| Ethanol/Methanol | Sparingly Soluble to Insoluble | The peptide's polarity, due to the charged amino and carboxyl groups and the glutamic acid side chain, will likely limit its solubility in less polar organic solvents. |

Stability Data

Peptide stability is a critical factor for storage, formulation, and in vivo efficacy. Degradation can occur through several chemical pathways, including oxidation, hydrolysis, and deamidation.

Table 2: Predicted Stability Profile and Degradation Pathways of this compound

| Degradation Pathway | Susceptible Residue(s) | Conditions Favoring Degradation | Potential Products |

| Oxidation | Methionine | Exposure to oxygen, light, and metal ions.[4] | Methionine sulfoxide, Methionine sulfone |

| Hydrolysis | Peptide backbone, Glutamic acid side chain | Strong acidic or alkaline conditions, elevated temperatures. | Cleavage of the peptide bond, formation of smaller peptides or free amino acids. |

| Pyroglutamate Formation | N-terminal Glutamic Acid (if present) | Acidic conditions, elevated temperatures. | N-terminal pyroglutamic acid |

Experimental Protocols

Detailed methodologies are essential for accurately determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer using UV-Vis spectroscopy.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Create a series of dilutions from the stock solution to generate a standard curve.

-

-

Sample Preparation:

-

Add an excess amount of lyophilized this compound to a known volume of the aqueous buffer in a series of vials.

-

Equilibrate the samples at a controlled temperature (e.g., 25°C) with constant agitation for a set period (e.g., 24 hours) to ensure saturation.

-

-

Sample Analysis:

-

Centrifuge the saturated solutions to pellet any undissolved peptide.

-

Carefully collect the supernatant and dilute it with the buffer to a concentration within the range of the standard curve.

-

Measure the absorbance of the diluted supernatant at a predetermined wavelength (e.g., 214 nm for the peptide bond).

-

-

Data Analysis:

-

Use the standard curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the solubility by accounting for the dilution factor.

-

Protocol 2: Stability Assessment via Forced Degradation Studies

This protocol describes a typical forced degradation study to identify potential degradation pathways and kinetics using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in various stress conditions:

-

Acidic: 0.1 M HCl

-

Alkaline: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Incubate at elevated temperatures (e.g., 50°C, 70°C)

-

Photolytic: Expose to UV light

-

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and alkaline samples.

-

Store all samples at a low temperature (e.g., -20°C) until analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a reverse-phase HPLC method with UV detection.

-

The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent peptide and its degradation products.

-

-

Data Analysis:

-

Quantify the peak area of the parent peptide at each time point.

-

Calculate the percentage of degradation over time for each stress condition.

-

Identify and characterize major degradation products, potentially using mass spectrometry (LC-MS).

-

Visualizations

Factors Influencing Peptide Properties

Caption: Factors influencing the solubility and stability of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining peptide solubility.

Experimental Workflow for Stability Analysis

Caption: Workflow for forced degradation stability studies.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. reta-peptide.com [reta-peptide.com]

- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 4. Preliminary studies of the physical stability of a glucagon-like peptide-1 derivate in the presence of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Met-Glu-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Methionyl-Glutamic acid-OH (H-Met-Glu-OH). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed, which is a widely used orthogonal protection scheme in modern peptide synthesis.[1][2] The protocol is optimized for manual synthesis on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide under mild acidic conditions, preserving the acid-labile side-chain protecting group of glutamic acid and minimizing side reactions.[1][3][4]

Methionine-containing peptides are susceptible to oxidation of the thioether side chain, particularly during the final acidic cleavage step.[2] This protocol incorporates a specialized cleavage cocktail with scavengers to mitigate this side reaction, ensuring a high purity of the target peptide.

Experimental Protocols

Materials and Reagents

-

Resin: 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

-

Amino Acids:

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Met-OH

-

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH), ACS grade

-

Diethyl ether (anhydrous, cold)

-

-

Reagents for Loading and Capping:

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Reagents for Deprotection:

-

Reagents for Coupling:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

-

Reagents for Cleavage and Deprotection:

-

Trifluoroacetic acid (TFA)

-

Phenol

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Water (deionized)

-

-

Equipment:

-

Solid-phase peptide synthesis vessel with a sintered glass filter

-

Mechanical shaker

-

Scintillation vials

-

Standard laboratory glassware

-

Rotary evaporator

-

Centrifuge

-

Lyophilizer

-

Analytical and Preparative HPLC system

-

Mass spectrometer

-

Synthesis Workflow

The synthesis of this compound follows a stepwise solid-phase methodology. The C-terminal amino acid, Glutamic acid (Glu), is first anchored to the 2-chlorotrityl chloride resin. This is followed by the removal of the temporary Fmoc protecting group and subsequent coupling of the next amino acid, Methionine (Met). Finally, the dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed.

Detailed Synthesis Protocol

This protocol is based on a synthesis scale of 0.25 mmol.

Step 1: Resin Preparation and Loading of Fmoc-Glu(OtBu)-OH

-

Place 2-chlorotrityl chloride resin (0.25 mmol) in a peptide synthesis vessel.

-

Swell the resin in DCM (5-10 mL/g resin) for 30 minutes with gentle agitation.

-

Drain the DCM.

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (0.5 mmol, 2 eq) in DCM (5 mL).

-

Add DIPEA (1.0 mmol, 4 eq) to the amino acid solution.

-

Add the amino acid solution to the swollen resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 5 mL) and agitate for 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

Step 2: Fmoc Deprotection of Glu

-

Add a solution of 20% piperidine in DMF (v/v, 5 mL) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF (5 mL).

-

Agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Met-OH

-

In a separate vial, pre-activate the next amino acid by dissolving Fmoc-Met-OH (0.5 mmol, 2 eq), HBTU (0.475 mmol, 1.9 eq), and HOBt (0.5 mmol, 2 eq) in DMF (4 mL).

-

Add DIPEA (1.0 mmol, 4 eq) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin from Step 2.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Step 4: N-terminal Fmoc Deprotection

-

Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal Methionine.

-

After deprotection, wash the peptide-resin sequentially with DMF (5x), DCM (3x), and MeOH (3x).

-

Dry the peptide-resin under high vacuum for at least 4 hours before cleavage.

Step 5: Cleavage and Side-Chain Deprotection

-

Prepare the cleavage cocktail "Reagent K" immediately before use: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/w/v/v).[2]

-

Add the cleavage cocktail (5-10 mL) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the solution to separate the resin beads and collect the filtrate containing the peptide.

-

Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

Step 6: Peptide Precipitation and Washing

-

Concentrate the combined filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (30-40 mL).

-

Place the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture (e.g., 3000 rpm for 10 minutes) and carefully decant the ether.

-

Wash the peptide pellet twice more by resuspending in cold diethyl ether and repeating the centrifugation.[5][6]

-

After the final wash, dry the crude peptide pellet under vacuum.